molecular formula C8H11N3O B15061093 3-amino-N-(pyridin-3-yl)propanamide

3-amino-N-(pyridin-3-yl)propanamide

Cat. No.: B15061093
M. Wt: 165.19 g/mol
InChI Key: DDVXMLOGLVCVFO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(pyridin-3-yl)propanamide typically involves the reaction of 3-aminopropanoic acid with pyridine-3-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(pyridin-3-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-amino-N-(pyridin-3-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-N-(pyridin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In receptor studies, it can act as an agonist or antagonist, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N-(pyridin-3-yl)propanamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

3-amino-N-pyridin-3-ylpropanamide

InChI

InChI=1S/C8H11N3O/c9-4-3-8(12)11-7-2-1-5-10-6-7/h1-2,5-6H,3-4,9H2,(H,11,12)

InChI Key

DDVXMLOGLVCVFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NC(=O)CCN

Origin of Product

United States

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